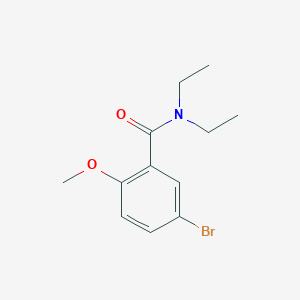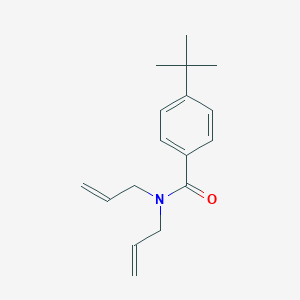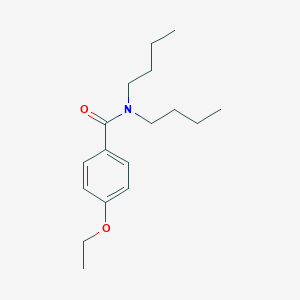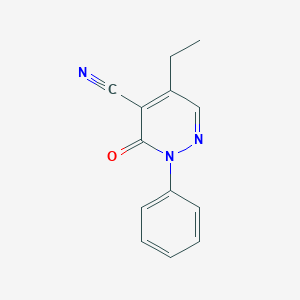
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DAPD belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood. However, it is believed to act by inhibiting the viral reverse transcriptase enzyme, which is essential for the replication of many viruses, including HIV. This compound is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to be metabolized primarily by the liver, and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including those that are resistant to other antiviral agents. In addition, this compound has also been shown to have potential applications in the treatment of cancer. However, one of the major limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine. One potential direction is the development of more potent analogs of this compound, with improved solubility and pharmacokinetic properties. Another potential direction is the exploration of the potential applications of this compound in the treatment of other viral infections, such as influenza and Zika virus. Finally, the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders, should also be explored.
Méthodes De Synthèse
The synthesis of 1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine involves the condensation of 2,4-diaminopyrimidine with acetylacetone and benzil in the presence of a catalytic amount of acetic acid. The resulting product is then treated with cyanogen bromide to yield this compound. The overall yield of this compound is around 40%, and the compound can be purified by recrystallization.
Applications De Recherche Scientifique
1,4-Diphenyl-3-acetyl-5-cyano-6-amino-1,4-dihydropyridazine has been extensively studied for its potential applications as an antiviral agent. It has been shown to exhibit potent activity against a wide range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, this compound has also been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C19H16N4O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-acetyl-6-amino-1,4-diphenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H16N4O/c1-13(24)18-17(14-8-4-2-5-9-14)16(12-20)19(21)23(22-18)15-10-6-3-7-11-15/h2-11,17H,21H2,1H3 |
Clé InChI |
OHXHBBFKRHVIAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)


![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)




